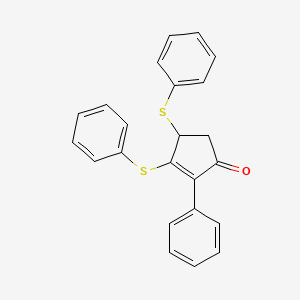
2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)- is a complex organic compound characterized by its cyclopentenone core and phenylthio substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)- typically involves multi-step organic reactions. One common approach is the condensation of cyclopentenone with phenylthiol derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or strong bases.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)- may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for drug development or as a component in pharmaceutical formulations.
Industry: In the industrial sector, this compound may find use in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Cyclopentenone derivatives
Phenylthiol derivatives
Other cycloalkenone compounds
Uniqueness: 2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)- stands out due to its specific combination of cyclopentenone and phenylthio groups, which may confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of 2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)- in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
647010-53-5 |
|---|---|
Formule moléculaire |
C23H18OS2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-phenyl-3,4-bis(phenylsulfanyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C23H18OS2/c24-20-16-21(25-18-12-6-2-7-13-18)23(26-19-14-8-3-9-15-19)22(20)17-10-4-1-5-11-17/h1-15,21H,16H2 |
Clé InChI |
FXHMRBOFKHGSJZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=C(C1=O)C2=CC=CC=C2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



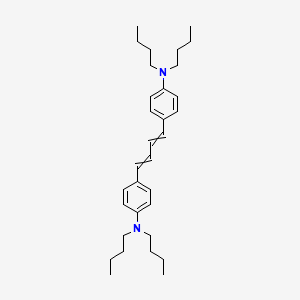
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
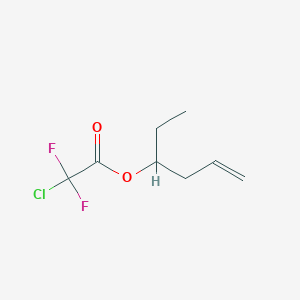
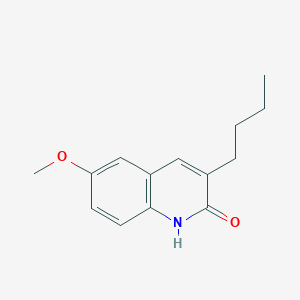
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)
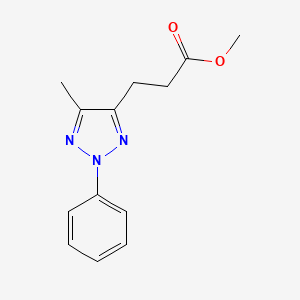
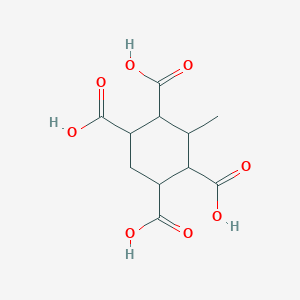
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
